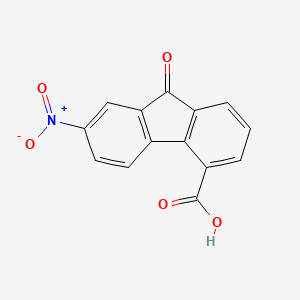

7-Nitro-9-oxo-4-fluorenecarboxylic acid

Description

Contextualization of Fluorene (B118485) Derivatives in Contemporary Organic Chemistry

Fluorene, a polycyclic aromatic hydrocarbon, and its derivatives are cornerstones in modern organic chemistry. scielo.br The fluorene scaffold, characterized by two benzene (B151609) rings fused to a central five-membered ring, provides a rigid and planar structure that is amenable to functionalization at various positions. This structural versatility has led to the application of fluorene derivatives in diverse areas, including materials science, where they are utilized in the development of organic light-emitting diodes (OLEDs) and polymers with specialized optical properties. mdpi.com In the realm of medicinal chemistry, the fluorene core serves as a privileged structure for the design of new therapeutic agents. google.com The synthesis of fluorene derivatives can be achieved through various methods, including the dehydrogenation of diphenylmethane (B89790) or the reduction of fluorenone. scielo.br

Significance of Nitro and Carboxylic Acid Substituents in Chemical Functionality and Molecular Design

The functionality of an organic molecule is profoundly influenced by its substituent groups. The nitro group (NO₂) is a potent electron-withdrawing group, a property that significantly impacts the electronic environment of the aromatic system to which it is attached. nih.gov This electronic influence can retard electrophilic aromatic substitution and facilitate nucleophilic aromatic substitution. nih.gov In the context of medicinal chemistry, the nitro group is a key component in a number of therapeutic agents, often playing a role in the drug's mechanism of action through bioreduction. scielo.brsvedbergopen.com However, the presence of a nitro group can also be associated with toxicity, making its inclusion in drug design a carefully considered choice. mdpi.com

The carboxylic acid group (-COOH) is another crucial functional group that imparts acidic properties to a molecule. nih.gov It can readily donate a proton, allowing it to form salts and participate in hydrogen bonding, which can influence a compound's solubility and its interaction with biological targets. nih.gov The International Union of Pure and Applied Chemistry (IUPAC) prioritizes the carboxylic acid group in chemical nomenclature, highlighting its significance. echemi.com In drug design, the carboxylic acid moiety can act as a bioisostere, mimicking other functional groups to modulate a molecule's physicochemical properties. nih.gov

Overview of the Research Landscape Surrounding 7-Nitro-9-oxo-4-fluorenecarboxylic acid

While the fluorene backbone and the nitro and carboxylic acid functional groups are individually well-studied, dedicated research specifically on this compound is limited. The compound is commercially available, indicating its use as a building block in chemical synthesis. sigmaaldrich.commolbase.compharmint.netbldpharm.com Its structural relative, 7-Nitro-9-oxo-9H-fluorene-2-sulfonic acid, has also been documented. echemi.com

Studies on related compounds, such as N-aryl-9-oxo-9H-fluorene-1-carboxamides, have shown that modifications to the fluorene ring, including substitutions at the 7-position, can significantly influence biological activity, such as inducing apoptosis in cancer cells. nih.gov This suggests that this compound could be a molecule of interest for further investigation in medicinal chemistry. The synthesis of related nitro-containing tetracyclic fluoroquinolones has demonstrated antibacterial activity, further highlighting the potential of nitro-aromatic compounds in drug discovery. nih.gov However, comprehensive studies detailing the synthesis, characterization, and biological activity of this compound itself are not prevalent in the current scientific literature.

Structure

3D Structure

Properties

CAS No. |

42523-38-6 |

|---|---|

Molecular Formula |

C14H7NO5 |

Molecular Weight |

269.21 g/mol |

IUPAC Name |

7-nitro-9-oxofluorene-4-carboxylic acid |

InChI |

InChI=1S/C14H7NO5/c16-13-9-2-1-3-10(14(17)18)12(9)8-5-4-7(15(19)20)6-11(8)13/h1-6H,(H,17,18) |

InChI Key |

QSYJYVBDMIMYCS-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=C1)C(=O)O |

Canonical SMILES |

C1=CC2=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=C1)C(=O)O |

Other CAS No. |

42523-38-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 7 Nitro 9 Oxo 4 Fluorenecarboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections of the Fluorene (B118485) Scaffold

A retrosynthetic analysis of 7-Nitro-9-oxo-4-fluorenecarboxylic acid reveals a logical pathway for its synthesis, centered on the formation of the key precursor, 9-fluorenone-4-carboxylic acid. The primary disconnections involve the removal of the nitro and carboxyl groups, and the cleavage of the bond forming the five-membered ring of the fluorenone system.

The most logical retrosynthetic route commences with the target molecule and sequentially disconnects the functional groups. The nitro group at the 7-position can be introduced via an electrophilic nitration reaction. The carboxylic acid at the 4-position can be envisioned as being installed through several methods, including the oxidation of a corresponding alkyl group or through a Sandmeyer reaction of an amino group. The oxo group at the 9-position is typically formed by the oxidation of the corresponding methylene (B1212753) bridge of a fluorene precursor.

This leads to the key intermediate, 9-fluorenone-4-carboxylic acid. Further disconnection of this intermediate via an intramolecular Friedel-Crafts acylation-type reaction points towards a biphenyl (B1667301) derivative, specifically diphenic acid, as a plausible starting material. This strategic disconnection simplifies the synthesis to the construction and subsequent functionalization of a more readily accessible precursor.

Established and Emerging Synthetic Routes to the Fluorene Core

Methodologies for Fluorene Nucleus Construction

The construction of the fluorene ring system is a cornerstone of the synthesis of its derivatives. A prevalent and efficient method for the synthesis of the 9-fluorenone (B1672902) core involves the intramolecular cyclization of biphenyl-2-carboxylic acid derivatives. nih.gov A notable example is the synthesis of 9-fluorenone-4-carboxylic acid from diphenic acid. This transformation is typically achieved by heating diphenic acid in the presence of a strong acid, such as concentrated sulfuric acid, which promotes intramolecular acylation to form the fluorenone ring system. prepchem.comguidechem.com

Alternative routes to the fluorene nucleus include:

Palladium-catalyzed cyclocarbonylation: This method utilizes o-halobiaryls as starting materials, which undergo cyclization in the presence of carbon monoxide and a palladium catalyst to yield fluorenones.

Radical cyclizations: Biarylcarboxaldehydes can be cyclized to fluorenones using radical initiators. nih.gov

Pschorr reaction: This classical method involves the intramolecular cyclization of a diazonium salt derived from a 2-aminobiphenyl (B1664054) derivative. nih.gov

Regioselective Functionalization of the Fluorene Ring System

The regioselective introduction of substituents onto the fluorene ring is critical for the synthesis of specifically functionalized derivatives. The directing effects of existing substituents play a crucial role in determining the position of incoming electrophiles. In the context of synthesizing this compound, the key is to control the position of nitration on the 9-fluorenone-4-carboxylic acid backbone. The fluorene nucleus itself has several reactive positions, and the presence of both an electron-withdrawing ketone and a carboxylic acid group significantly influences the regiochemical outcome of subsequent reactions.

Introduction of the Nitro Moiety: Nitration Chemistry Approaches

The introduction of a nitro group at the 7-position of the 9-fluorenone-4-carboxylic acid core is a critical step. The nitration of fluorenone itself can lead to a mixture of products, with the 2-, 4-, and 7-positions being susceptible to electrophilic attack. researchgate.netorgsyn.org The conditions of the nitration reaction, including the choice of nitrating agent and reaction temperature, can be tuned to favor the formation of a specific isomer.

For the nitration of fluorenone, a mixture of nitric acid and sulfuric acid is commonly employed. researchgate.netorgsyn.org The reaction of fluorenone with a mixture of fuming nitric acid and concentrated sulfuric acid can yield 2,4,7-trinitrofluorenone. orgsyn.org By carefully controlling the reaction conditions, such as the concentration of the acids and the temperature, it is possible to achieve selective mononitration. For instance, nitration of fluorenone with nitric acid and sulfuric acid in water can afford 2-nitrofluorenone in high yield. researchgate.net

In the case of 9-fluorenone-4-carboxylic acid, the existing carboxylic acid group at the 4-position will influence the regioselectivity of the nitration. As a deactivating, meta-directing group, the carboxylic acid at C4 would be expected to direct incoming electrophiles to the C5 and C7 positions. However, the ketone at C9 is also deactivating. The interplay of these electronic effects, along with steric considerations, will determine the final position of the nitro group. The synthesis of this compound suggests that nitration at the 7-position is a feasible transformation.

Carboxylation Strategies for the 4-Position of the Fluorene Ring

The introduction of a carboxylic acid group at the 4-position of the fluorene ring can be accomplished through various synthetic strategies. A direct and efficient method for the synthesis of 9-fluorenone-4-carboxylic acid is the cyclization of diphenic acid, as previously mentioned. prepchem.comguidechem.com

Alternative, though potentially more complex, strategies for introducing a carboxyl group at the 4-position could involve:

Sandmeyer Reaction: This reaction allows for the conversion of an aryl amine to a nitrile, which can then be hydrolyzed to a carboxylic acid. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.gov This would require the synthesis of 4-amino-9-fluorenone (B1594050) as a precursor.

Oxidation of an Alkyl Group: If a fluorene derivative with an alkyl group at the 4-position is available, it could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.

Grignard Reaction: The reaction of a 4-bromo-9-fluorenone with magnesium to form a Grignard reagent, followed by carboxylation with carbon dioxide, could also yield the desired carboxylic acid.

| Method | Starting Material | Reagents | Product |

| Intramolecular Cyclization | Diphenic acid | Concentrated H₂SO₄ | 9-Fluorenone-4-carboxylic acid prepchem.comguidechem.com |

| Sandmeyer Reaction | 4-Amino-9-fluorenone | 1. NaNO₂, HCl 2. CuCN 3. H₃O⁺ | 9-Fluorenone-4-carboxylic acid |

| Oxidation | 4-Methyl-9-fluorenone | KMnO₄ or CrO₃ | 9-Fluorenone-4-carboxylic acid |

| Grignard Reaction | 4-Bromo-9-fluorenone | 1. Mg, ether 2. CO₂ 3. H₃O⁺ | 9-Fluorenone-4-carboxylic acid |

Oxidation Reactions at the 9-Position for Oxo Group Formation

The conversion of a fluorene to a fluorenone is a key oxidation step in the synthesis of the target molecule, unless the fluorenone core is constructed directly. The methylene bridge at the 9-position of fluorene is readily oxidized to a carbonyl group.

Common methods for this oxidation include:

Aerial Oxidation: Fluorene can be oxidized to fluorenone using air or oxygen, often in the presence of a base and a catalyst.

Chromic Acid Oxidation: Treatment of fluorene with chromium trioxide in acetic acid is a classic method for the preparation of fluorenone.

Potassium Dichromate Oxidation: Similar to chromic acid, potassium dichromate in sulfuric acid can effectively oxidize fluorene to fluorenone.

The choice of oxidizing agent will depend on the other functional groups present in the molecule to avoid unwanted side reactions.

| Reagent | Conditions | Product |

| Air/Oxygen | Basic conditions, catalyst | Fluorenone |

| Chromium trioxide | Acetic acid | Fluorenone |

| Potassium dichromate | Sulfuric acid | Fluorenone |

| Sodium dichromate | Acetic acid | Fluorenone |

Optimization of Reaction Conditions, Yields, and Scalability

The successful synthesis of this compound hinges on the careful optimization of each synthetic step, from the creation of the initial fluorenone structure to the final nitration. Key to this is the synthesis of the precursor, 9-fluorenone-4-carboxylic acid. One established method involves the cyclization of diphenic acid in the presence of concentrated sulfuric acid. A reported procedure details the reaction of diphenic acid at 140°C for 35 minutes, yielding the crude 9-fluorenone-4-carboxylic acid, which can be further purified by boiling with water. prepchem.com Another approach utilizes diphenylmethane (B89790) acid, which is heated with concentrated sulfuric acid to induce cyclization.

The subsequent and most critical step is the nitration of 9-fluorenone-4-carboxylic acid. The nitration of the fluorenone core is typically achieved using a mixed acid system, most commonly a combination of concentrated nitric acid and sulfuric acid. frontiersin.orgnih.gov The conditions of this reaction—including temperature, reaction time, and the ratio of nitrating agents—are paramount in controlling the degree and position of nitration. For instance, the nitration of unsubstituted fluorenone can be controlled to yield mono-, di-, or tri-nitro products by adjusting the severity of the reaction conditions.

For the synthesis of this compound, the goal is selective mono-nitration. The directing effects of the existing carboxyl and keto groups on the fluorenone ring play a significant role in the regioselectivity of the electrophilic aromatic substitution. The electron-withdrawing nature of both the carbonyl group and the carboxylic acid group deactivates the aromatic rings, making nitration more challenging and influencing the position of the incoming nitro group. While specific optimization data for the synthesis of this compound is not extensively detailed in publicly available literature, general principles of aromatic nitration suggest that careful control of temperature and the stoichiometry of the nitrating agents are crucial to favor the formation of the desired 7-nitro isomer and minimize the production of other isomers and polynitrated byproducts.

The scalability of this synthesis presents challenges inherent to nitration reactions, which are often highly exothermic. Maintaining precise temperature control is critical to ensure both safety and selectivity. On a larger scale, efficient heat dissipation becomes a key factor, often requiring specialized reactors and cooling systems. The handling of large quantities of concentrated and corrosive acids also necessitates robust safety protocols and appropriate materials of construction for the reaction vessels.

The following table outlines key parameters that would require optimization for the nitration of 9-fluorenone-4-carboxylic acid:

| Parameter | Range/Options | Effect on Reaction |

| Temperature | 0°C to 100°C | Higher temperatures can increase reaction rate but may lead to over-nitration and reduced selectivity. |

| Reaction Time | 30 min to several hours | Sufficient time is needed for the reaction to go to completion, but prolonged times can increase byproduct formation. |

| Nitrating Agent Ratio (HNO₃:H₂SO₄) | 1:1 to 1:3 | The ratio affects the concentration of the active nitronium ion (NO₂⁺) and the overall reaction rate and selectivity. nih.gov |

| Substrate Concentration | Varies | Higher concentrations can improve throughput but may pose challenges for temperature control and stirring. |

| Quenching Method | Pouring onto ice/water | Rapid cooling is necessary to stop the reaction and precipitate the product. |

Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The isolation and purification of the synthetic intermediates and the final this compound are essential to obtain a product of high purity. Standard purification techniques such as recrystallization are commonly employed. For instance, a detailed procedure for the purification of 2,4,7-trinitrofluorenone involves washing the crude product with water, followed by steam treatment to remove acidic impurities, and subsequent recrystallization from boiling glacial acetic acid. Similar principles can be applied to the purification of this compound and its precursor, 9-fluorenone-4-carboxylic acid.

Given the potential for the formation of isomeric byproducts during the nitration step, more advanced purification techniques may be necessary to achieve high purity. The separation of nitrofluorenone (B14763482) isomers can be challenging due to their similar physical properties.

Advanced Crystallization Techniques:

Fractional crystallization can be employed to separate isomers with different solubilities in a particular solvent system. This involves a series of crystallization steps, where each step enriches the desired isomer. Another advanced approach is co-crystallization, where a "host" molecule is used to selectively form a crystalline complex with either the desired product or an impurity, facilitating their separation.

Chromatographic Methods:

For highly challenging separations, chromatographic techniques offer superior resolution. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical and preparative-scale purification of aromatic carboxylic acids and their nitro derivatives. The choice of stationary phase and mobile phase is critical for achieving effective separation.

Reverse-Phase HPLC: This is a common mode where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water, acetonitrile, and an acid modifier like formic or phosphoric acid). This method is scalable and can be used for the isolation of impurities.

Normal-Phase HPLC: This utilizes a polar stationary phase and a nonpolar mobile phase.

Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be particularly useful for purifying acidic compounds like carboxylic acids.

Supercritical Fluid Chromatography (SFC): This method uses a supercritical fluid, often carbon dioxide, as the mobile phase and can offer unique selectivity for the separation of isomers.

The following table summarizes potential advanced purification techniques:

| Technique | Principle | Application for this compound |

| Fractional Crystallization | Separation based on differences in solubility. | Separation of the desired 7-nitro isomer from other nitro-isomers. |

| Preparative HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase. | Isolation of high-purity this compound from reaction byproducts. |

| Ion-Exchange Chromatography | Separation based on ionic interactions with a charged stationary phase. | Purification of the carboxylic acid product by exploiting its acidic nature. |

| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase, offering unique selectivity. | Potential for efficient separation of isomeric nitrofluorenone carboxylic acids. |

The successful implementation of these advanced purification techniques is crucial for obtaining this compound with the high degree of purity required for many research and industrial applications.

Chemical Reactivity and Transformation Pathways of 7 Nitro 9 Oxo 4 Fluorenecarboxylic Acid

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for the synthesis of various derivatives through reactions such as esterification and amidation. It can also be removed from the aromatic ring via decarboxylation under specific conditions.

Esterification and Amidation Reactions

The carboxylic acid moiety of 7-Nitro-9-oxo-4-fluorenecarboxylic acid can readily undergo esterification. This is evidenced by the commercial availability of its methyl ester, 7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester. organic-chemistry.orgsigmaaldrich.com Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

| Reaction | Reagents and Conditions | Product | Reference |

| Esterification | Methanol (CH₃OH), Acid Catalyst | 7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester | organic-chemistry.orgsigmaaldrich.com |

Similarly, the carboxylic acid can be converted to an amide. While specific amidation reactions for this compound are not extensively documented in readily available literature, the existence of related amide compounds, such as 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylic acid amide, suggests that amidation is a feasible transformation. researchgate.net This reaction would typically involve the activation of the carboxylic acid, for example by converting it to an acid chloride, followed by reaction with an amine.

| Reaction | General Reagents and Conditions | Expected Product | Inference Source |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | 7-Nitro-9-oxo-N-alkyl/aryl-4-fluorenecarboxamide | researchgate.net |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, of aromatic carboxylic acids can be a challenging transformation, often requiring harsh conditions. organic-chemistry.orgscirp.org Specific decarboxylation pathways for this compound are not well-documented in the literature. However, general methods for decarboxylation of aromatic acids, such as heating with a copper catalyst in quinoline, could potentially be applied. organic-chemistry.orgscirp.org The success of such a reaction would depend on the stability of the other functional groups under the required high temperatures.

Transformations Involving the Nitro Group

The electron-withdrawing nitro group significantly influences the reactivity of the fluorene (B118485) ring system. It can be reduced to an amino group, providing a route to a different class of derivatives, and it also directs the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Reduction Reactions to Amino-fluorene Derivatives

The nitro group of this compound can be reduced to an amino group, yielding 7-Amino-9-oxo-4-fluorenecarboxylic acid. Studies on related nitrofluorenone (B14763482) compounds have shown that the rate of nitroreduction is influenced by the presence of other functional groups. For instance, the reduction of 9-oxo-2-nitrofluorene to the corresponding amine has been reported. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source is a common method for this transformation. mdpi.com

| Starting Material | Reducing Agent | Product | Reference |

| 9-oxo-2-nitrofluorene | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-Amino-9-oxofluorene | mdpi.com |

Based on this, a similar reduction of this compound is expected to proceed under similar conditions.

Electrophilic and Nucleophilic Aromatic Substitution Enabled by the Nitro Group

The fluorenone core is an aromatic system that can undergo electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of a new incoming electrophile. The nitro group is a strong deactivating group and a meta-director. The carboxylic acid group is also deactivating and a meta-director. The oxo group is deactivating and primarily directs to the meta positions relative to it. Therefore, further electrophilic substitution on this compound would be disfavored due to the presence of three deactivating groups and would likely occur at positions meta to the nitro and carboxyl groups, if at all.

Conversely, the electron-withdrawing nature of the nitro and oxo groups makes the aromatic rings susceptible to nucleophilic aromatic substitution (SNAAr). In this type of reaction, a nucleophile can replace a suitable leaving group on the aromatic ring. While there is no inherent leaving group on the parent molecule, the presence of the strong electron-withdrawing nitro group could facilitate nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. Specific examples of such reactions on this compound are not readily found in the literature.

Chemical Behavior of the 9-Oxo Moiety

The ketone functionality at the 9-position can undergo a variety of reactions typical of carbonyl compounds. These include reduction to an alcohol or a methylene (B1212753) group.

Reduction of the 9-oxo group to a hydroxyl group would yield a fluorenol derivative. More vigorous reduction can lead to the complete removal of the carbonyl oxygen, forming a fluorene derivative. The Wolff-Kishner reduction, which involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent, is a classic method for converting a carbonyl group to a methylene group. wikipedia.orgyoutube.com

| Reaction | Reagents and Conditions | Expected Product | Reference |

| Wolff-Kishner Reduction | Hydrazine hydrate (N₂H₄·H₂O), KOH, high-boiling solvent (e.g., ethylene (B1197577) glycol), heat | 7-Nitro-4-fluorenecarboxylic acid | wikipedia.orgyoutube.com |

Another common method is the Clemmensen reduction, which uses amalgamated zinc and hydrochloric acid. However, this method is performed under strongly acidic conditions which might not be compatible with other functional groups in the molecule.

Carbonyl Reactivity: Reduction and Condensation Reactions

The ketone functional group at the C-9 position is a primary site for nucleophilic attack. Its reactivity is influenced by the electron-withdrawing nature of the aromatic system and the nitro group, which enhances the electrophilicity of the carbonyl carbon.

Reduction Reactions: The carbonyl group can be readily reduced to a hydroxyl group, forming 7-nitro-9-hydroxy-4-fluorenecarboxylic acid. This transformation can be achieved using various reducing agents. Common reagents for such reductions include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Due to the presence of the acidic carboxylic acid proton, milder or protected reducing agents are often preferred to avoid side reactions. Catalytic hydrogenation can also be employed, which may simultaneously reduce the nitro group depending on the catalyst and reaction conditions.

A study on the nitroreduction of various nitrofluorene derivatives, including 9-oxo-nitrofluorenes, has shown that the presence of the C-9 carbonyl group can influence the rate of reduction of the nitro groups. prepchem.comnih.gov While this study focused on the reduction of the nitro moiety, it underscores the electronic interplay between the functional groups.

Condensation Reactions: The carbonyl group of this compound can undergo condensation reactions with primary amines and their derivatives to form Schiff bases or imines. For instance, reaction with hydrazines can yield hydrazones, and with hydroxylamine, it can form oximes. A study on the synthesis of fluoren-9-one thiosemicarbazones demonstrated that fluorenone readily condenses with thiosemicarbazide, a reaction that is catalyzed by acid. indiana.edu The disappearance of the carbonyl peak in the 13C NMR spectrum (typically around 201 ppm for the fluorenone starting material) and the appearance of a new signal for the imine carbon (C=N) between 154 and 159 ppm confirms the transformation. indiana.edu

| Reaction Type | Reagent(s) | Product | Reference |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 7-nitro-9-hydroxy-4-fluorenecarboxylic acid | General Knowledge |

| Condensation | Thiosemicarbazide | 7-nitro-9-(thiosemicarbazono)-4-fluorenecarboxylic acid | indiana.edu |

Alpha-Proton Acidity and Enolization

The protons on the carbon atoms adjacent to the carbonyl group (the alpha-protons) are not present in this compound as the C-9 position is part of a bridged system within the fluorene ring structure and lacks hydrogens. The adjacent carbons (C-1, C-8, C-4a, and C-9a) are all part of the aromatic system. However, the concept of enolization is still relevant to the reactivity of the carbonyl group.

While lacking alpha-protons for deprotonation to form a traditional enolate, the fluorenone system can still participate in reactions that proceed through an enol-like intermediate under specific conditions, particularly in reactions involving the carbonyl oxygen. The pKa of the alpha-protons of a typical ketone is around 20. molbase.com The absence of these protons in the fluorenone structure prevents reactions that rely on their acidity, such as aldol (B89426) condensations.

Electrophilic Aromatic Substitution Reactions on the Fluorene Core

The fluorene ring system is susceptible to electrophilic aromatic substitution. The existing substituents—the nitro group, the carbonyl group, and the carboxylic acid—are all deactivating and primarily meta-directing. orgsyn.org This means that any further electrophilic substitution will be slower than on unsubstituted benzene (B151609) and will preferentially occur at positions meta to the existing deactivating groups.

The synthesis of this compound itself involves an electrophilic aromatic substitution: the nitration of 9-fluorenone-4-carboxylic acid. masterorganicchemistry.com The conditions for such nitrations typically involve strong acids like a mixture of nitric acid and sulfuric acid. organic-chemistry.org The directing effects of the carbonyl and carboxylic acid groups on the starting material would guide the incoming nitro group.

Further electrophilic substitution on this compound is challenging due to the presence of three deactivating groups. However, under harsh conditions, additional substitution could be forced onto the ring at the few remaining activated positions. The precise location of further substitution would be a complex interplay of the directing effects of all three substituents.

| Reaction | Reagents | Expected Major Product(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | Further nitrated products (position dependent on conditions) | organic-chemistry.orgresearchgate.net |

| Halogenation | Br₂, FeBr₃ | Brominated products (position dependent on conditions) | researchgate.net |

| Sulfonation | SO₃, H₂SO₄ | Sulfonated products (position dependent on conditions) | researchgate.net |

Photo-induced and Radical Reactions of the Compound

Nitroaromatic compounds are well-known to participate in photo-induced and radical reactions. The nitro group can be excited by UV light to a higher energy state, which can then initiate a variety of chemical transformations.

Photo-induced Reactions: Upon absorption of light, nitroaromatic compounds can undergo photoreduction. In the presence of a hydrogen donor, the excited nitro group can abstract a hydrogen atom, leading to the formation of a nitroso derivative. Research on the photochemistry of nitrofluorenones has shown that they can be involved in photoinduced electron transfer processes. sigmaaldrich.comuni.lu For instance, in the presence of electron donors, photoexcited nitrofluorenones can lead to the formation of radical anions.

Radical Reactions: The nitro group is a key player in radical chemistry. Nitroaromatic compounds can be reduced to form nitro radical anions. prepchem.comnih.gov These radical anions are often intermediates in the reduction of nitro compounds to amines. The stability and reactivity of these radicals are influenced by the other functional groups on the aromatic ring. The electron-withdrawing carbonyl and carboxylic acid groups in this compound would be expected to stabilize the formation of a nitro radical anion. There is evidence that nitroaromatic carboxylic acids can undergo decarboxylative C-N bond formation through radical pathways.

A database of chemical reactions indicates that a downstream product of this compound is 5-amino-2-nitrofluoren-9-one. masterorganicchemistry.com This suggests that under certain reductive conditions, the nitro group at position 7 can be reduced to an amino group, while the rest of the molecule remains intact. This transformation likely proceeds through radical intermediates.

| Reaction Type | Initiator/Reagent | Potential Product(s) | Reference |

| Photoreduction | UV light, H-donor | 7-Nitroso-9-oxo-4-fluorenecarboxylic acid | sigmaaldrich.com |

| Radical Reduction | One-electron reductant | 7-Amino-9-oxo-4-fluorenecarboxylic acid | prepchem.comnih.govmasterorganicchemistry.com |

Advanced Spectroscopic and Structural Elucidation Techniques for 7 Nitro 9 Oxo 4 Fluorenecarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.

In the ¹H NMR spectrum of 7-Nitro-9-oxo-4-fluorenecarboxylic acid, the aromatic protons are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic rings, the carbonyl group, and the nitro group. The carboxylic acid proton is anticipated to be highly deshielded, appearing as a broad singlet at a chemical shift above 10 ppm, often in the range of 12-13 ppm.

The protons on the fluorenone core will exhibit complex splitting patterns due to spin-spin coupling. For instance, the protons on the nitro-substituted ring would be significantly influenced by the strong electron-withdrawing nature of the nitro group, leading to a downfield shift compared to the other ring. The protons on the carboxylic acid-substituted ring will also be shifted downfield. The specific coupling patterns (e.g., doublet, triplet, doublet of doublets) would depend on the number of adjacent protons.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | N/A |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the ketone (C9) is expected to have a chemical shift in the range of 180-200 ppm. The carboxylic acid carbonyl carbon will also be in the downfield region, typically around 165-185 ppm. The carbon atom attached to the nitro group (C7) will be significantly deshielded. The aromatic carbons will appear in the range of 120-150 ppm.

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Ketone Carbonyl (C=O) | 180 - 200 |

| Carboxylic Acid Carbonyl (-COOH) | 165 - 185 |

| Aromatic Carbons | 120 - 150 |

To definitively assign all proton and carbon signals, two-dimensional NMR techniques are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the aromatic spin systems, helping to trace the connectivity of adjacent protons on the fluorenone rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for this molecule as it shows correlations between protons and carbons over two to three bonds. This would be instrumental in connecting the different fragments of the molecule, for example, by observing correlations from the aromatic protons to the carbonyl carbons and the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial relationship between protons on different rings of the fluorenone system.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer. The carbonyl (C=O) stretching vibrations will appear as strong, sharp peaks. The ketone carbonyl stretch is typically found around 1710-1730 cm⁻¹, while the carboxylic acid carbonyl stretch is expected around 1680-1710 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear as two strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group is often a strong and characteristic band in the Raman spectrum. The aromatic ring vibrations would also be prominent.

Expected Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | 2500 - 3300 (broad) | Weak |

| Aromatic C-H | > 3000 | Strong |

| Ketone C=O | 1710 - 1730 | Moderate |

| Carboxylic Acid C=O | 1680 - 1710 | Moderate |

| Aromatic C=C | 1450 - 1600 | Strong |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₁₄H₇NO₅), the exact mass can be calculated.

The fragmentation pattern in the mass spectrum would likely involve the loss of small, stable molecules. Common fragmentation pathways could include the loss of water (H₂O) from the carboxylic acid, the loss of carbon monoxide (CO) from the ketone, and the loss of the nitro group (NO₂) or nitric oxide (NO).

Predicted Mass Spectrometry Data uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 270.03968 |

| [M+Na]⁺ | 292.02162 |

| [M-H]⁻ | 268.02512 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of this compound, MS/MS provides invaluable information about the connectivity of its constituent atoms.

Predicted Fragmentation Behavior:

In negative ion mode, common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). For the carboxylic acid moiety, the loss of H₂O (18 Da) and CO₂ (44 Da) are typical fragmentation channels. nih.gov The fragmentation of nitroalkenes has been shown to proceed via complex cyclization followed by cleavage to nitrile and aldehyde products. nih.gov

In positive ion mode, fragmentation of the carboxylic acid can lead to the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da). libretexts.org The presence of the nitro group would also influence the fragmentation cascade.

A hypothetical fragmentation table based on these principles is presented below.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound ([M-H]⁻ ion)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 268.02 | 251.02 | -OH | Deprotonated molecule after loss of hydroxyl radical |

| 268.02 | 238.03 | -NO | Loss of nitric oxide from the nitro group |

| 268.02 | 222.02 | -NO₂ | Loss of nitrogen dioxide from the nitro group |

| 268.02 | 224.03 | -CO₂ | Decarboxylation of the carboxylic acid group |

Note: The m/z values are theoretical and would need to be confirmed by high-resolution mass spectrometry.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic structure and photophysical properties of this compound can be investigated using UV-Vis and fluorescence spectroscopy. The fluorenone core is known to be fluorescent, and the introduction of substituents such as the nitro and carboxylic acid groups can significantly modulate its absorption and emission characteristics.

Expected Spectral Properties:

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π-π* transitions within the aromatic fluorenone system. The presence of the electron-withdrawing nitro group and the carboxylic acid group can lead to a red-shift (bathochromic shift) in the absorption maxima compared to the parent 9-fluorenone (B1672902) molecule.

Upon excitation at an appropriate wavelength, this compound is anticipated to exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The nitro group, being a strong electron-withdrawing group, can sometimes quench fluorescence, leading to a lower quantum yield. The solvent environment can also play a significant role in the position and intensity of both absorption and emission bands (solvatochromism).

Although specific experimental spectra for this compound were not found, a hypothetical data table is presented to illustrate the expected findings.

Interactive Data Table: Hypothetical Spectroscopic Data for this compound

| Solvent | Absorption λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| Methanol | 310, 415 | 15,000, 8,000 | 520 | 0.15 |

| Dichloromethane | 308, 412 | 16,500, 8,500 | 510 | 0.25 |

| Cyclohexane | 300, 405 | 14,000, 7,500 | 495 | 0.05 |

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

Anticipated Structural Features:

While a crystal structure for this compound has not been reported, the crystal structure of the parent compound, 9-Oxofluorene-4-carboxylic acid, is known. researchgate.net In the parent structure, the molecules form centrosymmetric hydrogen-bonded dimers via their carboxylic acid groups. researchgate.net The fluorenone moiety is essentially planar.

For the 7-nitro derivative, it is expected that the fluorenone core will remain largely planar. The carboxylic acid group would likely participate in similar hydrogen-bonding motifs. The nitro group's orientation relative to the fluorene (B118485) ring would be a key structural parameter. The crystal packing would be influenced by a combination of hydrogen bonding from the carboxylic acid and potential π-π stacking interactions of the aromatic rings, as well as dipole-dipole interactions involving the nitro and keto groups.

A hypothetical table of crystallographic data is provided below to illustrate the type of information that would be obtained from such an analysis.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 10.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1145 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.56 |

| Key Bond Length (C=O) (Å) | 1.22 |

| Key Bond Length (C-NO₂) (Å) | 1.48 |

| Key Bond Angle (O-N-O) (°) | 124.5 |

Theoretical and Computational Investigations of 7 Nitro 9 Oxo 4 Fluorenecarboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of 7-Nitro-9-oxo-4-fluorenecarboxylic acid. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and molecular orbitals. The distribution of electrons within the molecule dictates its chemical reactivity, spectroscopic properties, and intermolecular interactions.

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the electron-withdrawing nature of the nitro group (-NO2) and the carbonyl group (-C=O) is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The carboxylic acid group (-COOH) can act as both a weak electron-withdrawing group and a hydrogen bond donor. The distribution of these orbitals across the fluorenone core is crucial for predicting sites of electrophilic and nucleophilic attack.

Theoretical studies on similar nitroaromatic compounds have shown that the HOMO is typically localized on the aromatic ring system, while the LUMO is often centered on the nitro group and the conjugated system. nih.gov This separation of frontier orbitals is characteristic of "push-pull" systems and can lead to interesting photophysical properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and energetic properties of molecules with a good balance of accuracy and computational cost. arxiv.orgnih.gov For this compound, DFT calculations are employed to find the most stable geometric arrangement of its atoms, a process known as geometry optimization.

During geometry optimization, the forces on each atom are calculated, and the atomic coordinates are adjusted iteratively until a minimum energy structure is found. These calculations are typically performed using a specific functional (e.g., B3LYP or PBE0) and a basis set (e.g., 6-31G(d,p) or def2-TZVP) that approximates the distribution of electrons in the molecule. arxiv.orgworldscientific.com

The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. For instance, DFT can predict the planarity of the fluorenone core and the orientation of the carboxylic acid and nitro groups relative to the ring system. These structural details are vital for understanding the molecule's steric and electronic properties.

Once the geometry is optimized, DFT can be used to calculate various thermodynamic properties, such as the total electronic energy, enthalpy, and Gibbs free energy. These energy calculations are crucial for comparing the stability of different conformations or isomers and for studying reaction thermodynamics.

Below is a hypothetical table illustrating the kind of data that would be obtained from a DFT geometry optimization and energy calculation for this compound.

| Parameter | Calculated Value |

| Total Electronic Energy | -958.74 Hartrees |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -3.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 4.8 Debye |

| C=O Bond Length | 1.22 Å |

| N-O Bond Length (avg.) | 1.25 Å |

| C-N Bond Length | 1.48 Å |

| O-H Bond Length | 0.97 Å |

Note: The data in this table is illustrative and represents typical values that would be expected from a DFT calculation. Actual values would depend on the specific level of theory used.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the step-by-step pathways of chemical reactions, known as reaction mechanisms. For this compound, computational studies can explore various potential reactions, such as nucleophilic aromatic substitution, reduction of the nitro group, or reactions involving the carboxylic acid functionality.

These studies involve mapping the potential energy surface (PES) of the reacting system. Key points on the PES that are identified include the reactants, products, any intermediates, and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

By calculating the structure and energy of the transition state, chemists can determine the activation energy of a reaction, which is directly related to the reaction rate. Methods like DFT are commonly used to locate and characterize transition states. researchgate.net The presence of the electron-withdrawing nitro and carbonyl groups in this compound would likely influence the activation barriers for various reactions. For example, these groups would activate the aromatic ring towards nucleophilic attack.

Computational studies can also investigate the role of solvents in reaction mechanisms, either implicitly through continuum solvation models or explicitly by including solvent molecules in the calculation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com For a molecule like this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of empirical potential energy functions. The simulation generates a trajectory that describes how the positions and velocities of the atoms evolve over time.

A key application of MD is conformational analysis. While the fluorenone core of this compound is rigid, the carboxylic acid group can rotate. MD simulations can explore the different possible conformations and determine their relative populations.

MD simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, one can study the details of solvation, including the formation and dynamics of hydrogen bonds between the carboxylic acid group and water molecules. In a biological context, MD can be used to simulate the interaction of the molecule with a protein binding site, providing insights into the stability of the complex.

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of molecules, which can be compared with experimental spectra to confirm the molecule's structure and understand its electronic transitions. For this compound, the prediction of its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra would be of particular interest.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis spectra. worldscientific.com It calculates the energies of electronic excitations from the ground state to various excited states. These excitation energies correspond to the wavelengths of light that the molecule absorbs. The predicted UV-Vis spectrum can help to understand the electronic transitions responsible for the molecule's color and photophysical behavior. The presence of the nitro group and the extended conjugation in the fluorenone system is expected to result in absorption bands in the UV or visible region.

The IR spectrum can be predicted by calculating the vibrational frequencies of the molecule. Each peak in the IR spectrum corresponds to a specific vibrational mode, such as the stretching of the C=O, N-O, and O-H bonds. Comparing the calculated and experimental IR spectra can aid in the identification of the compound and the confirmation of its functional groups.

NMR chemical shifts can also be calculated using quantum chemical methods. These calculations provide theoretical predictions of the 1H and 13C NMR spectra, which are invaluable for structural elucidation.

Below is a hypothetical table of predicted spectroscopic data for this compound.

| Spectroscopic Property | Predicted Value |

| UV-Vis λmax | 340 nm |

| IR C=O Stretch | 1715 cm⁻¹ |

| IR N-O Stretch (asymmetric) | 1530 cm⁻¹ |

| IR N-O Stretch (symmetric) | 1350 cm⁻¹ |

| IR O-H Stretch | 3400-2400 cm⁻¹ (broad) |

| ¹H NMR (Aromatic Protons) | δ 7.5-8.5 ppm |

| ¹H NMR (Carboxylic Acid Proton) | δ 12-13 ppm |

Note: The data in this table is illustrative and represents typical values that would be expected from computational predictions.

Molecular Docking and Interaction Modeling for Mechanistic Understanding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

The process involves placing the small molecule (the ligand) into the binding site of the macromolecule (the receptor) in various orientations and conformations. A scoring function is then used to evaluate the "goodness-of-fit" for each pose, estimating the binding affinity. The highest-scoring poses represent the most likely binding modes.

For this compound, molecular docking could be used to investigate its potential to interact with various enzymes or receptors. The carboxylic acid group is capable of forming strong hydrogen bonds and ionic interactions, while the planar aromatic system can engage in π-stacking interactions. The nitro group can also participate in hydrogen bonding and electrostatic interactions.

The results of molecular docking can provide a detailed, three-dimensional view of the interactions between the ligand and the receptor. This information is crucial for understanding the mechanism of action at a molecular level and for designing new molecules with improved binding affinity and selectivity.

Below is a hypothetical table summarizing the results of a molecular docking study of this compound with a hypothetical protein kinase.

| Parameter | Result |

| Target Protein | Protein Kinase X |

| Binding Site | ATP-binding pocket |

| Predicted Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | Lys76, Asp184, Phe167 |

| Types of Interactions | Hydrogen bond with Lys76 (from -COOH), Salt bridge with Asp184 (from -COOH), π-stacking with Phe167 |

Note: The data in this table is illustrative and represents typical results from a molecular docking simulation.

Derivatives and Structural Analogues of 7 Nitro 9 Oxo 4 Fluorenecarboxylic Acid

Rational Design Principles for Novel Fluorene-based Compounds

The design of novel compounds based on the 7-Nitro-9-oxo-4-fluorenecarboxylic acid scaffold is often driven by the pursuit of specific biological activities or material properties. A prominent area of interest is the development of ligands that can selectively bind to and stabilize G-quadruplex DNA structures. These are non-canonical secondary structures found in guanine-rich regions of DNA, such as telomeres and oncogene promoter regions, making them attractive targets for anticancer drug design. nih.gov

The rational design of fluorenone derivatives as G-quadruplex ligands often involves molecular modeling studies to predict binding affinity and selectivity. nih.gov Key design principles include:

Introduction of Positive Charges: Incorporating positively charged moieties, such as N-methylmorpholinium cations, into the side chains of fluorenone carboxamides has been shown to enhance G-quadruplex binding. This is attributed to favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Modulation of the Fluorenone Core: Substitution on the fluorenone ring itself can influence binding affinity and selectivity. The placement and nature of these substituents are critical in tailoring the molecule for optimal interaction with the target. nih.gov

Targeting Specific Binding Sites: G-quadruplex structures present distinct binding pockets. Computational methods like GRID analysis can be employed to identify preferential binding areas, guiding the design of ligands that can effectively dock into these sites.

The 7-nitro group in the title compound can play a significant role in these interactions through its electron-withdrawing nature, potentially influencing the electronic properties of the aromatic system and its ability to engage in π-π stacking interactions with the G-tetrads. The carboxylic acid at the 4-position provides a convenient attachment point for various side chains designed to interact with the grooves or loops of the G-quadruplex.

Synthetic Methodologies for the Preparation of Analogues with Modified Substituents

The synthesis of analogues of this compound involves a range of organic transformations. The parent compound itself can be prepared from 9-fluorenone-4-carboxylic acid via nitration. A common downstream product is 5-amino-2-nitrofluoren-9-one, indicating that the nitro group can be selectively reduced. researchgate.net The methyl ester of this compound is also commercially available and can serve as a starting point for various modifications. researchgate.net

General synthetic strategies for modifying the fluorenone scaffold include:

Palladium-Catalyzed Cross-Coupling Reactions: These methods are powerful tools for introducing a wide variety of substituents onto the aromatic rings of fluorenones. For instance, palladium-catalyzed cyclocarbonylation of o-halobiaryls can yield substituted fluoren-9-ones.

Functionalization of the Carboxylic Acid: The carboxylic acid group at the 4-position is readily converted into esters and amides, allowing for the introduction of diverse side chains. This is a common strategy for tuning the solubility and biological activity of the molecule.

Modification of the Nitro Group: The nitro group at the 7-position can be reduced to an amino group, which can then be further functionalized. This transformation from an electron-withdrawing to an electron-donating group dramatically alters the electronic properties of the molecule.

Reactions at the C9 Position: The carbonyl group at the C9 position can undergo various reactions, including the formation of spiro compounds. For example, the reaction of 9-oxo-9H-fluorene-4-carboxylic acids with resorcinol (B1680541) can lead to the formation of spiro[fluorene-9,9'-xanthene] (B3069175) derivatives. rsc.org

Exploration of Structure-Property Relationships through Systematic Modifications

The photophysical properties of fluorenone derivatives are highly sensitive to the nature and position of substituents. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission spectra, as well as the fluorescence quantum yield. The nitro group at the 7-position, being a strong electron-withdrawing group, is expected to have a profound impact on the electronic transitions and photophysical behavior of the molecule.

In the context of biological activity, SPR studies have been conducted on various fluorenone derivatives. For example, in the development of antibacterial agents, it has been observed that the presence of electronegative groups can enhance activity. rug.nl The introduction of different substituents on the fluorenone scaffold has also been shown to modulate the antiproliferative activity against cancer cell lines.

For derivatives of this compound, key structural modifications for SPR studies would include:

Varying the substituent at the 7-position (e.g., replacing the nitro group with other electron-withdrawing or electron-donating groups).

Modifying the side chain attached to the 4-carboxylic acid group to alter properties like hydrophilicity, charge, and steric bulk.

Introducing additional substituents on the fluorene (B118485) ring to fine-tune electronic and steric properties.

Functionalization at Diverse Positions of the Fluorene Nucleus and Side Chains

The fluorene nucleus offers multiple positions for functionalization, allowing for the creation of a wide array of derivatives with tailored properties.

Functionalization of the Aromatic Rings: The benzene (B151609) rings of the fluorene core can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The existing nitro and carboxylic acid groups on this compound will direct further substitutions to specific positions.

Derivatization of the Carboxylic Acid: As previously mentioned, the carboxylic acid at the 4-position is a prime site for modification. It can be converted to esters, amides, and other derivatives to introduce new functionalities. nih.gov

Modification at the C9 Position: The ketone at the C9 position can be a site for various chemical transformations. For instance, it can be reduced to a hydroxyl group, which can then be further derivatized. It is also a key position for the synthesis of spirocyclic compounds, where the C9 carbon is shared with another ring system. rsc.org The synthesis of 1'-substituted spiro[fluorene-9,3'-pyrrolidine-2',5'-diones] has been reported from spiro[fluorene-9,3'-tetrahydrofuran-2',5'-dione].

Functionalization of the 7-Amino Group: Following the reduction of the 7-nitro group, the resulting amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, providing another avenue for diversification.

Stereochemical Considerations in Derivative Synthesis and Analysis

Stereochemistry plays a crucial role in the biological activity and material properties of fluorene derivatives. The introduction of chiral centers or elements of axial chirality can lead to compounds with distinct pharmacological profiles or unique chiroptical properties.

Axial Chirality: Functionalization at the 2 and 2' positions of 9,9'-bispirofluorene can induce axial chirality. rsc.org This has been exploited in the synthesis of chiral boronate ester cages.

Chiral Centers at the C9 Position: The C9 position is a common site for the creation of stereocenters. The synthesis of spirofluorenes can generate chiral spiro-carbons. For example, the stereoselective synthesis of spirofluorenes from fluorenes and divinyl ketones has been reported.

Asymmetric Synthesis: Various catalytic asymmetric reactions have been developed to prepare chiral fluorenes with high optical purity. researchgate.net These methods often employ transition metal catalysts or organocatalysts to control the stereochemical outcome of the reaction.

Analysis of Stereoisomers: The characterization of chiral fluorene derivatives often involves techniques such as electronic circular dichroism (ECD) spectroscopy, which can provide information about the absolute configuration of the molecule in solution.

While specific stereochemical studies on derivatives of this compound are not widely reported, the general principles of stereoselective synthesis and analysis of chiral fluorenes are directly applicable to the design and preparation of its chiral analogues.

Applications of 7 Nitro 9 Oxo 4 Fluorenecarboxylic Acid in Advanced Materials and Chemical Technologies

Role in Photoresist Formulations and Lithographic Processes

While direct and extensive research specifically detailing the use of 7-Nitro-9-oxo-4-fluorenecarboxylic acid in commercial photoresist formulations is not widely documented in publicly available literature, the inherent characteristics of its molecular structure suggest a potential for such applications. Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in microfabrication and the manufacturing of electronic devices. rsc.org The key to their function lies in a photochemical change upon exposure to light.

The fluorenone core, with its conjugated system, is known to be photoactive. The presence of a nitro group, a strong electron-withdrawing group, can further enhance the photosensitivity of the molecule and influence its absorption of ultraviolet (UV) light, a critical aspect for photolithography. Furthermore, the carboxylic acid group can impart aqueous base solubility, a crucial property for the development of positive-tone photoresists, where the exposed regions become soluble and are washed away.

Although specific examples for this exact compound are scarce, the broader class of fluorene-based materials is being investigated for applications in organic electronics, where photolithographic patterning is a key manufacturing step. rsc.org The combination of photoactivity, thermal stability, and the potential for tailored solubility makes nitro-fluorenone carboxylic acids, in principle, interesting candidates for research and development in advanced photolithography.

Utility as a Building Block in Organic Synthesis and Reagent Chemistry

The chemical architecture of this compound makes it a valuable and versatile building block in organic synthesis. The presence of multiple functional groups—a nitro group, a ketone, and a carboxylic acid—on a rigid fluorene (B118485) framework provides several reaction sites for further chemical modifications.

The nitro group is a particularly versatile functional group in organic chemistry. It can be reduced to an amino group, opening pathways to a wide array of derivatives, such as amides, imines, and diazonium salts, which are themselves important intermediates for synthesizing more complex molecules. The presence of the nitro group also activates the fluorene ring system, making it more susceptible to nucleophilic aromatic substitution reactions. Poly(nitro)fluorene derivatives are recognized as excellent electron acceptors and are used in the synthesis of push-pull molecules. nih.gov

The carboxylic acid moiety allows for the formation of esters, amides, and acid chlorides. This functionality is crucial for covalently incorporating the fluorene unit into larger molecular structures. For instance, the methyl ester of this compound is a known derivative. acs.orgsigmaaldrich.comchemsrc.com The upstream synthesis of this compound involves the nitration of 9-Fluorenone-4-carboxylic acid using nitric acid and sulfuric acid. nih.govmolbase.com

The ketone group at the 9-position can also undergo various reactions, such as condensation reactions, to create even more complex molecular architectures. This trifunctional nature allows chemists to selectively react one functional group while leaving the others intact for subsequent transformations, making it a powerful tool for the multi-step synthesis of complex organic materials.

Integration into Polymer Synthesis and Supramolecular Chemistry

The unique photophysical and electronic properties of the fluorene core have led to its extensive use in the synthesis of advanced polymers and supramolecular assemblies. The incorporation of fluorenone units into polymer backbones is known to influence their optical and electronic properties. rsc.org The introduction of a this compound moiety into a polymer chain can be achieved through its carboxylic acid group, allowing for the creation of polyesters or polyamides.

These fluorene-containing polymers are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The fluorenone unit can act as an electron acceptor, and its presence can be used to tune the band gap and energy levels of the resulting polymer.

In the realm of supramolecular chemistry, the planar and rigid structure of the fluorene core, combined with the potential for hydrogen bonding through the carboxylic acid group and dipole-dipole interactions from the nitro and ketone groups, makes this compound an interesting candidate for the construction of self-assembling systems. tue.nl These systems can form well-ordered nanostructures, such as nanofibers, gels, and liquid crystals, with potential applications in materials science and nanotechnology. Research on bolaamphiphilic oligofluorene derivatives has shown their ability to form diverse supramolecular structures. tue.nl

Development of Analytical Methods and Sensors Utilizing Fluorene Scaffolds

The inherent fluorescence of the fluorene scaffold has made it a popular platform for the development of chemical sensors. instras.comrsc.org The fluorescence properties of fluorene derivatives can be modulated by the presence of specific analytes, leading to a detectable signal. The design of these sensors often involves functionalizing the fluorene core with a receptor unit that selectively binds to the target analyte.

While specific sensor applications of this compound are not extensively reported, the general principles of fluorene-based sensing are well-established. For example, a fluorescence-based chemical sensor for fluorene itself was created using a molecularly imprinted sol-gel. acs.org The sensor detected fluorene binding through a change in the fluorescence intensity of a tethered probe. acs.org Fluorene-based materials have also been designed as chemosensors for metal ions like Fe³⁺. rsc.org

The carboxylic acid group of this compound could be used to immobilize the molecule onto a solid support, such as a glass slide or a nanoparticle, to create a heterogeneous sensor. The nitro group, being a strong electron-withdrawing group, can quench the fluorescence of the fluorene core. An interaction with an analyte that alters the electronic properties of the nitro group could potentially restore the fluorescence, providing a "turn-on" sensing mechanism. Furthermore, polymers containing fluorene derivatives have been developed as sensory materials for the colorimetric sensing of anions like cyanide in water. nih.gov

Exploration in Catalysis or Ligand Design for Metal Complexation

The fluorene framework and its derivatives have been explored as ligands for the complexation of metal ions. The resulting metal complexes can exhibit interesting catalytic properties or be used in materials science. The nitrogen and oxygen atoms of the nitro and keto groups, along with the carboxylic acid, in this compound offer potential coordination sites for metal ions.

Fluorenone-based ligands have been used to create redox-active complexes with metals like molybdenum. rsc.org The fluorenone unit in these complexes can participate in electron transfer processes, which is a key feature in many catalytic cycles. Research has also been conducted on the synthesis of fluorenone derivatives through the catalytic oxidation of fluorenes using water-soluble metal complexes. globethesis.com

4,5-Diazafluoren-9-one (DAF), a structurally related compound, has been shown to be a highly effective ligand in palladium-catalyzed oxidation reactions. nih.gov The unique coordination properties of the DAF ligand contribute to the stability and activity of the catalyst. nih.gov While the coordination chemistry of this compound is not as extensively studied, the presence of multiple potential donor atoms suggests that it could form stable complexes with a variety of metals, paving the way for the development of new catalysts for organic transformations. The synthesis of metal(II) complexes from 9-Oxo-9H-fluorene-1-carboxylic acid has been reported, highlighting the potential of this class of compounds in coordination chemistry.

Environmental and Green Chemistry Considerations for 7 Nitro 9 Oxo 4 Fluorenecarboxylic Acid

Pathways of Environmental Transformation and Degradation Mechanisms

While specific experimental data on the environmental transformation of 7-Nitro-9-oxo-4-fluorenecarboxylic acid is limited in publicly available literature, its structural features as a nitroaromatic carboxylic acid allow for informed predictions of its likely degradation pathways. Nitroaromatic compounds are known to be persistent in the environment due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring resistant to oxidative degradation. nih.gov However, they are susceptible to transformation through both abiotic and biotic processes.

Photodegradation:

One of the primary abiotic degradation pathways for nitroaromatic compounds in the environment is photodegradation, particularly through advanced oxidation processes (AOPs). The use of ultraviolet (UV) light in combination with a strong oxidizing agent like hydrogen peroxide (H₂O₂) has been shown to be effective for the degradation of various nitroaromatic pollutants. nih.govrsc.org This process generates highly reactive hydroxyl radicals (•OH) that can attack the aromatic ring, leading to its cleavage. nih.gov For this compound, this process would likely involve initial hydroxylation of the fluorenone core, followed by ring opening and eventual mineralization to carbon dioxide, water, and inorganic nitrate. nih.gov The photolysis of nitroaromatic compounds in aqueous solutions is generally a slow process on its own but is significantly accelerated by the presence of H₂O₂. nih.gov

Biodegradation:

Microbial degradation offers another significant route for the environmental breakdown of nitroaromatic compounds. The recalcitrance of these molecules to oxidative microbial attack means that reductive pathways are often more prominent, especially under anaerobic conditions. nih.gov Microorganisms, including various bacteria and fungi, have evolved mechanisms to utilize nitroaromatic compounds. nih.gov

A common initial step in the biodegradation of nitroaromatics is the reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. nih.gov This transformation is catalyzed by nitroreductase enzymes. scielo.br In the case of this compound, this would lead to the formation of 7-Amino-9-oxo-4-fluorenecarboxylic acid. This resulting aromatic amine is generally more amenable to further degradation through oxidative ring cleavage by other microorganisms.

Certain aerobic bacteria have also demonstrated the ability to degrade nitroaromatic compounds. nih.gov These pathways can involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452) and subsequent ring fission. nih.gov

| Degradation Pathway | Description | Key Intermediates/Products | Relevant Organisms/Conditions |

| Photodegradation (UV/H₂O₂) | Advanced oxidation process involving hydroxyl radicals that attack and cleave the aromatic ring. nih.gov | Hydroxylated derivatives, organic acids, CO₂, H₂O, NO₃⁻. nih.gov | Aqueous environments with UV radiation and a source of hydroxyl radicals. |

| Anaerobic Biodegradation | Stepwise reduction of the nitro group to an amino group by microbial nitroreductases. nih.govnih.gov | 7-Nitroso-9-oxo-4-fluorenecarboxylic acid, 7-Hydroxylamino-9-oxo-4-fluorenecarboxylic acid, 7-Amino-9-oxo-4-fluorenecarboxylic acid. | Anaerobic bacteria (e.g., Desulfovibrio, Clostridium). nih.gov |

| Aerobic Biodegradation | Oxidative removal of the nitro group as nitrite, followed by aromatic ring cleavage. nih.gov | Catechols, nitrite, ring fission products. | Aerobic bacteria, Fungi (e.g., Phanerochaete chrysosporium). nih.gov |

Development of Sustainable and Eco-friendly Synthetic Approaches

The traditional synthesis of nitroaromatic compounds often involves the use of harsh reagents like a mixture of concentrated nitric acid and sulfuric acid, which can lead to issues with regioselectivity and the generation of significant acidic waste. In line with the principles of green chemistry, research has focused on developing more sustainable and eco-friendly synthetic methods.

For a compound like this compound, which is prepared by the nitration of a fluorenone precursor (9-Fluorenone-4-carboxylic acid), several green chemistry strategies can be envisioned. One approach is the use of alternative nitrating agents that are less corrosive and produce fewer harmful byproducts. Examples of such reagents that have been explored for the nitration of various aromatic compounds include metal nitrates in the presence of a catalyst or the use of ionic liquids as both the solvent and a source of the nitronium ion. organic-chemistry.org

Another key aspect of green synthesis is the use of environmentally benign solvents. Performing reactions in water, where possible, is highly desirable. Research has demonstrated the successful nitration of fluorenone derivatives in water, leading to high yields and simplified workup procedures, thereby minimizing the use of volatile organic solvents. researchgate.net

Furthermore, the development of catalytic systems can enhance the efficiency and selectivity of the nitration reaction. This reduces the formation of unwanted isomers and byproducts, leading to a cleaner reaction profile and less waste. organic-chemistry.org For instance, the use of solid acid catalysts can facilitate the nitration process while being easily recoverable and reusable.

| Synthetic Approach | Description | Advantages | Potential Application to this compound Synthesis |